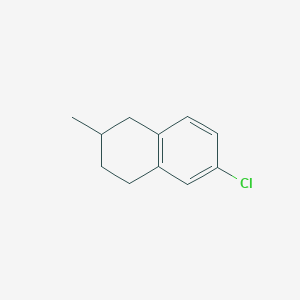
6-Chloro-2-methyl-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-methyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H13Cl. It is a derivative of tetrahydronaphthalene, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 2nd position on the naphthalene ring. This compound is a colorless liquid with a distinct aromatic odor and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
Catalytic Hydrogenation: One common method for synthesizing 6-Chloro-2-methyl-1,2,3,4-tetrahydronaphthalene involves the catalytic hydrogenation of 6-chloro-2-methylnaphthalene. This process typically uses a nickel catalyst under high pressure and temperature conditions.
Darzens Tetralin Synthesis: Another method is the Darzens tetralin synthesis, which involves the intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. The use of nickel or palladium catalysts is common, and the reaction is carried out in high-pressure reactors to ensure complete hydrogenation of the naphthalene ring.
化学反应分析
Types of Reactions
Oxidation: 6-Chloro-2-methyl-1,2,3,4-tetrahydronaphthalene can undergo oxidation reactions to form corresponding naphthalene derivatives.
Reduction: The compound can be reduced further to form decahydronaphthalene derivatives.
Substitution: It can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a nickel or palladium catalyst is typically used.
Substitution: Reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 6-chloro-2-methylnaphthalene.
Reduction: Formation of decahydro-6-chloro-2-methylnaphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagent used.
科学研究应用
6-Chloro-2-methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 6-Chloro-2-methyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The chlorine and methyl groups on the naphthalene ring influence its reactivity and binding affinity to various enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A parent compound without the chlorine and methyl substitutions.
6-Chloro-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the methyl group.
2-Methyl-1,2,3,4-tetrahydronaphthalene: Similar structure but lacks the chlorine atom.
Uniqueness
6-Chloro-2-methyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and physical properties. These substitutions enhance its reactivity and make it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
868748-06-5 |
|---|---|
分子式 |
C11H13Cl |
分子量 |
180.67 g/mol |
IUPAC 名称 |
6-chloro-2-methyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C11H13Cl/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h4-5,7-8H,2-3,6H2,1H3 |
InChI 键 |
PGKMVOHVYYDNON-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C(C1)C=CC(=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


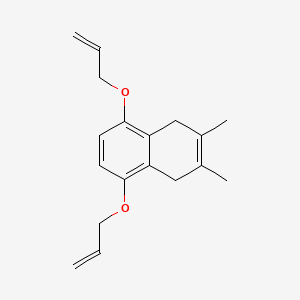

![Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester](/img/structure/B12530439.png)
![Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide](/img/structure/B12530444.png)
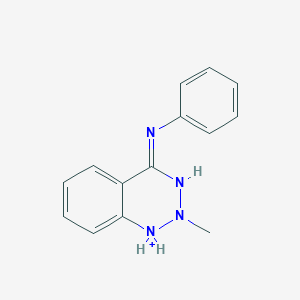
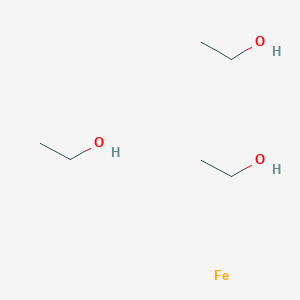
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine](/img/structure/B12530449.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-N'-2-propynyl-](/img/structure/B12530454.png)
![Acetic acid, [(diphenylphosphino)oxy]-, methyl ester](/img/structure/B12530457.png)


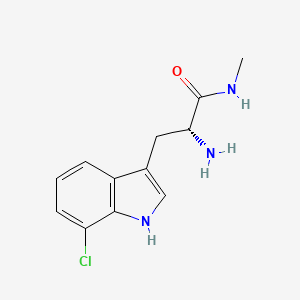
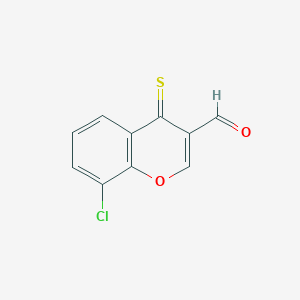
![N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide](/img/structure/B12530487.png)
